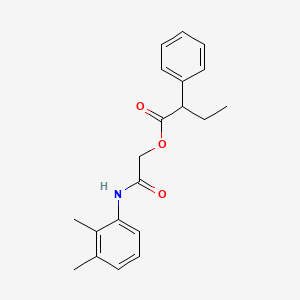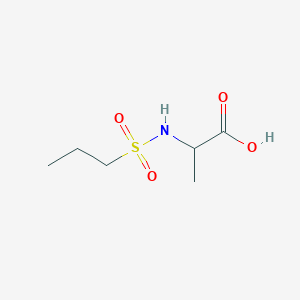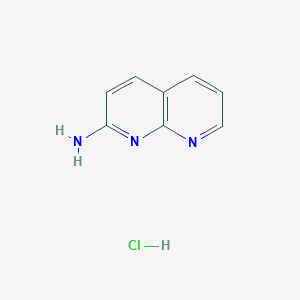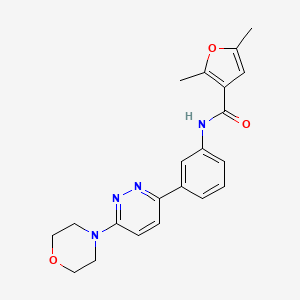![molecular formula C15H17NO3S B2434398 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone CAS No. 321431-56-5](/img/structure/B2434398.png)
4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone, also known as TMS or TMS-pyridinone, is a chemical compound that has gained considerable attention in the scientific community due to its unique properties and potential applications. This compound is a pyridinone derivative and is synthesized using specific methods that will be discussed in TMS-pyridinone has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Moreover, this compound has been proposed as a potential therapeutic agent for various diseases. This paper aims to provide an overview of TMS-pyridinone, its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structures
Sulfolene Pyridinones as Precursors : 2(1H)-Pyrazinones, closely related to 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone, have been utilized as precursors for various sulfolene pyridinones. These serve as intermediates for producing ortho-quinodimethanes through thermolytic conversion, which are then trapped in situ for further chemical reactions (Govaerts et al., 2002).
Molecular Structure and Bonding : Studies on compounds structurally similar to 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone, such as 1-Ethyl-2-tosyl-4,4,6-trimethyl-2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]pyrano[6,5-b]quinoline-11(6H)-one, reveal intricate molecular structures and bonding patterns, including ribbon-like structures formed by hydrogen bonds and C-H...π interactions (Chinnakali et al., 2009).
Polymer Chemistry
- Fluorinated Polyamides with Pyridine Moieties : New diamines containing pyridine groups, similar to 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone, have been synthesized and used in the preparation of fluorinated polyamides. These polymers are notable for their solubility in organic solvents, high thermal stability, and excellent mechanical properties (Liu et al., 2013).
Metal Complex Synthesis
- Metal Complex Formation : Research has shown that compounds related to 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone can form complex metal structures, such as those involving cadmium. These complexes have varied applications in coordination chemistry and materials science (Cabaleiro et al., 1999).
Propiedades
IUPAC Name |
4,5,6-trimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9-5-7-13(8-6-9)20(18,19)14-11(3)10(2)12(4)16-15(14)17/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUKAFKVJABUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=C(NC2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332240 |
Source


|
| Record name | 4,5,6-trimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666631 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone | |
CAS RN |
321431-56-5 |
Source


|
| Record name | 4,5,6-trimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2434316.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2434318.png)


![5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2434323.png)
![N-([2,4'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2434325.png)
![3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine](/img/structure/B2434327.png)
![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2434328.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2434335.png)

![7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2434338.png)